Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate
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Overview
Description
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of (S)-3-aminopyrrolidin-2-one with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, such as room temperature, to avoid decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, which may have different chemical and biological properties.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms, which may be useful in certain applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Derivatives with higher oxidation states, such as carboxylic acids or ketones.
Reduction: Reduced forms of the compound, which may have different solubility and reactivity.
Substitution: Compounds with different functional groups, such as hydroxyl, amino, or halogen groups.
Scientific Research Applications
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate: has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Medicine: The compound has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate: can be compared with other similar compounds, such as N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide and (2,5-Dioxopyrrolidin-1-yl) (phenyl)acetamides . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
List of Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
(2,5-Dioxopyrrolidin-1-yl) (phenyl)acetamides
Other pyrrolidinone derivatives
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl N-(2,5-dioxopyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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